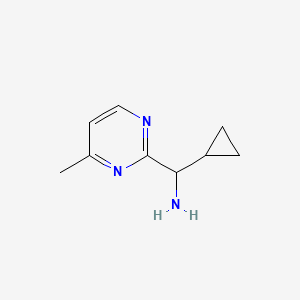

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C9H15Cl2N3 and a molecular weight of 236.14 g/mol . It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine typically involves the reaction of cyclopropylamine with 4-methylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and pathways.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine can be compared with other similar compounds, such as:

- Cyclopropyl(4-methylpyrimidin-2-yl)methanol

- Cyclopropyl(4-methylpyrimidin-2-yl)methane

- Cyclopropyl(4-methylpyrimidin-2-yl)methylamine

These compounds share similar structural features but differ in their chemical properties and applications .

Biological Activity

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a cyclopropyl group and an amine functional group . These structural features contribute to its reactivity and interaction with biological targets. The cyclopropyl moiety may enhance binding affinity due to its three-membered ring structure, which can influence the compound's pharmacological properties.

Research indicates that this compound interacts with specific molecular targets in biological systems. Its mechanism of action likely involves:

- Binding to Receptors : The compound may modulate receptor activities, influencing various signaling pathways.

- Enzyme Inhibition : It has potential inhibitory effects on certain enzymes, which could lead to therapeutic applications in conditions such as cancer or bacterial infections.

Synthesis

The synthesis of this compound typically involves several methods, including:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides or acyl chlorides | Presence of a base |

These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological evaluation.

Biological Activity

The biological activity of this compound is influenced by its structural features. Compounds with similar structures have demonstrated various pharmacological effects, including:

- Antimicrobial Activity : Similar pyrimidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that related compounds exhibit minimum inhibitory concentration (MIC) values ranging from 4.69 to 222.31 µM against various bacterial strains .

- Kinase Inhibition : Some derivatives have been evaluated for their kinase inhibitory activities, showing promising results with IC50 values in the nanomolar range. This suggests potential applications in targeted cancer therapies .

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpyrimidin-2-amine | Methyl group on the pyrimidine ring | Antimicrobial |

| 2-Amino-4-cyclopropylpyrimidine | Amino group at position 2 | Anticancer |

| 5-Methylpyrimidin-2-one | Ketone at position 2 | Antiviral |

| 6-Methylpyrimidin-4-amines | Varying substitutions on the pyrimidine ring | Neuroprotective |

This table illustrates the diversity within pyrimidine derivatives while emphasizing the unique cyclopropyl substitution that may enhance specific biological activities in this compound.

Case Studies and Research Findings

- Antibacterial Studies : A study evaluating various monomeric alkaloids found that compounds similar to this compound exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria . The findings suggest that modifications in the structure can lead to enhanced antibacterial efficacy.

- Kinase Activity Evaluation : Research focusing on kinase inhibitors revealed that certain derivatives showed potent inhibitory effects against Mer and c-Met kinases, indicating a potential pathway for therapeutic development against cancers driven by these targets .

- Predictive Models : The use of predictive models like PASS (Prediction of Activity Spectra for Substances) suggests that this compound may possess a broad spectrum of pharmacological effects based on its chemical structure.

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

cyclopropyl-(4-methylpyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C9H13N3/c1-6-4-5-11-9(12-6)8(10)7-2-3-7/h4-5,7-8H,2-3,10H2,1H3 |

InChI Key |

AMNKLDDMPPPAHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C(C2CC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.